

# An In-depth Technical Guide to Pipendoxifene Hydrochloride (CAS: 245124-69-0)

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## Compound of Interest

Compound Name: *Pipendoxifene hydrochloride*

Cat. No.: *B1663502*

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## Core Compound Summary

**Pipendoxifene hydrochloride**, also known by its developmental code ERA-923, is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole class.[1][2] It was developed for the potential treatment of estrogen receptor (ER)-positive breast cancer.[3][4] Pipendoxifene acts as a potent estrogen antagonist, competitively binding to estrogen receptors alpha (ER $\alpha$ ) and beta (ER $\beta$ ), thereby inhibiting the proliferative effects of estrogen in target tissues like the breast.[3] Notably, it was designed to have an improved tissue selectivity profile with reduced uterotrophic (estrogenic) effects compared to earlier SERMs like tamoxifen.[5] While it showed promise in preclinical models and progressed to Phase II clinical trials for metastatic breast cancer, its development was ultimately discontinued.[2][4]

## Chemical and Physical Properties

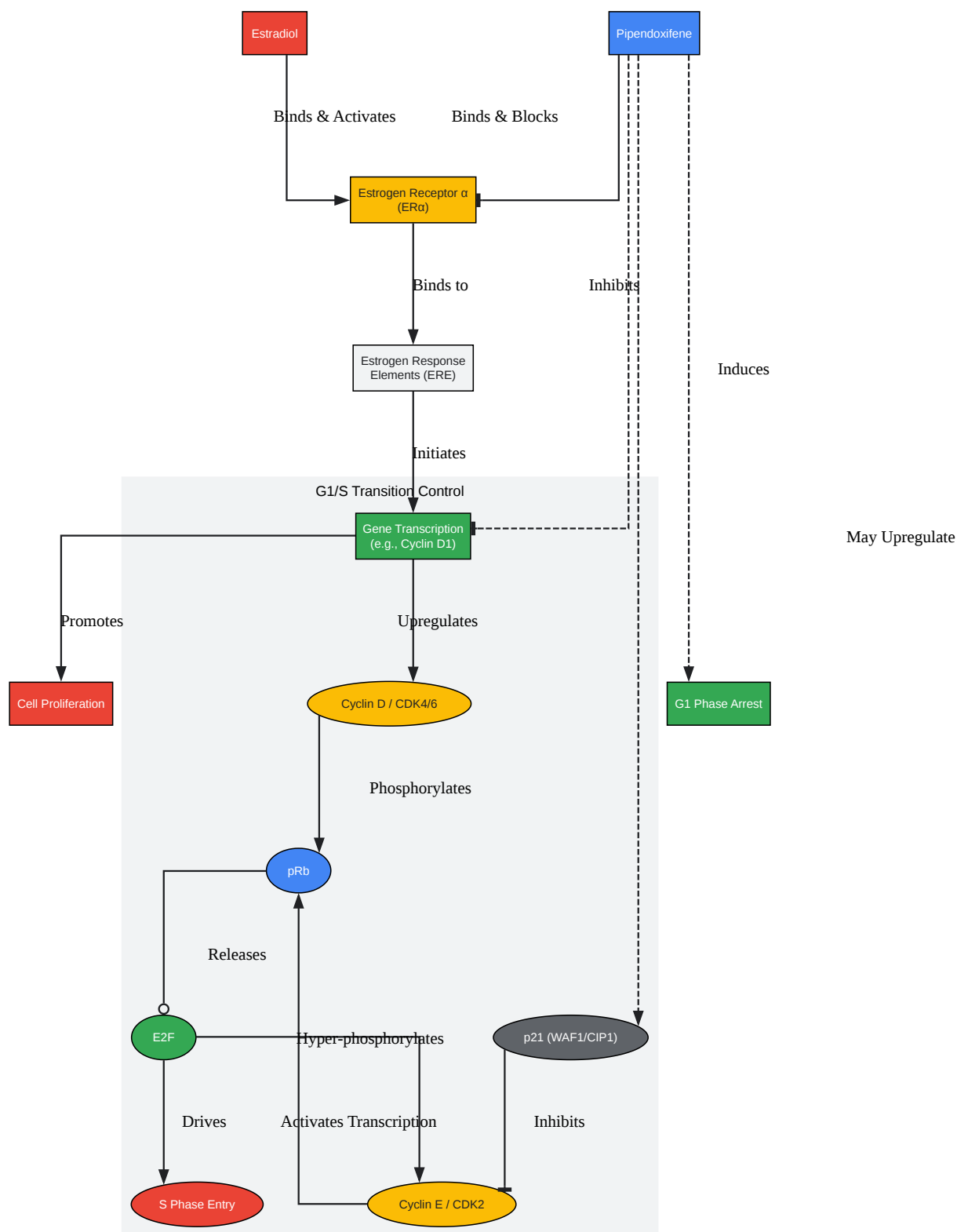
**Pipendoxifene hydrochloride** is a white to yellow solid.[6] Its chemical structure and properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	245124-69-0	[7]
Molecular Formula	C <sub>29</sub> H <sub>33</sub> ClN <sub>2</sub> O <sub>3</sub>	[7]
Molecular Weight	493.04 g/mol	[7]
IUPAC Name	2-(4-hydroxyphenyl)-3-methyl-1-({4-[2-(piperidin-1-yl)ethoxy]phenyl}methyl)-1H-indol-5-ol hydrochloride	[8]
Synonyms	ERA-923 hydrochloride, Pipendoxifene HCl	[7]
Solubility	Soluble in DMSO	[7]

## Mechanism of Action and Signaling Pathway

Pipendoxifene functions as a competitive antagonist of estrogen receptors, with a high affinity for ER $\alpha$ .<sup>[3][5]</sup> By binding to the ligand-binding domain of the estrogen receptor, it blocks the binding of estradiol, preventing the receptor's conformational change required for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes.<sup>[3]</sup> This blockade of genomic signaling leads to the inhibition of estrogen-dependent cell proliferation.<sup>[3]</sup>

A key downstream effect of pipendoxifene's antagonism of the ER pathway is the induction of cell cycle arrest at the G1/S transition phase.<sup>[9]</sup> This is achieved through the modulation of key cell cycle regulatory proteins. By inhibiting the transcriptional activity of ER $\alpha$ , pipendoxifene prevents the upregulation of G1 cyclins, such as Cyclin D1. This leads to a cascade of events involving cyclin-dependent kinases (CDKs) and their inhibitors.



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Pipendoxifene's Mechanism of Action.

## Preclinical Efficacy and Pharmacokinetics

### In Vitro Efficacy

Pipendoxifene has demonstrated potent anti-proliferative activity in estrogen-dependent breast cancer cell lines. It effectively inhibits the growth of MCF-7 cells and retains its activity in tamoxifen-resistant variants.

Parameter	Cell Line	Value	Reference(s)
IC <sub>50</sub> (Estrogen Binding to ER $\alpha$ )	-	14 nM	[5]
IC <sub>50</sub> (Estrogen-Stimulated Growth)	MCF-7	0.2 nM	[5]
Tamoxifen Resistance	Tamoxifen-resistant MCF-7 variant	Retains complete sensitivity	[7]

### In Vivo Efficacy

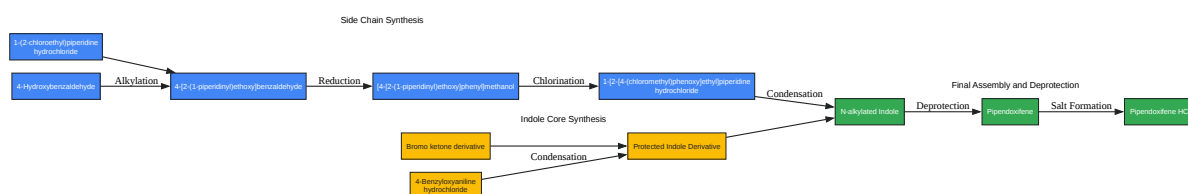
In preclinical xenograft models, orally administered pipendoxifene (ERA-923) at a dose of 10 mg/kg/day inhibited the 17 $\beta$ -estradiol-stimulated growth of human tumors derived from MCF-7 (breast), EnCa-101 (endometrial), and BG-1 (ovarian) carcinoma cells.[5] Importantly, unlike tamoxifen, pipendoxifene did not exhibit uterotrophic effects in immature rats or ovariectomized mice, indicating a more favorable safety profile in terms of endometrial stimulation.[5]

### Pharmacokinetics

Detailed preclinical pharmacokinetic data for pipendoxifene are not widely available in the public domain. However, studies on structurally related SERMs, such as endoxifen, provide some context. For instance, endoxifen has shown high oral bioavailability in rats (>67%) and dogs (>50%), with a terminal elimination half-life of 6.3 hours in rats.[10][11] It is plausible that pipendoxifene was developed to have favorable oral bioavailability to be effective as an oral therapy.

## Synthesis of Pipendoxifene Hydrochloride

The synthesis of **pipendoxifene hydrochloride** involves a multi-step process. A general synthetic scheme is outlined below, based on reported methods for pipendoxifene and related 2-phenylindole SERMs.



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General Synthetic Workflow for Pipendoxifene.

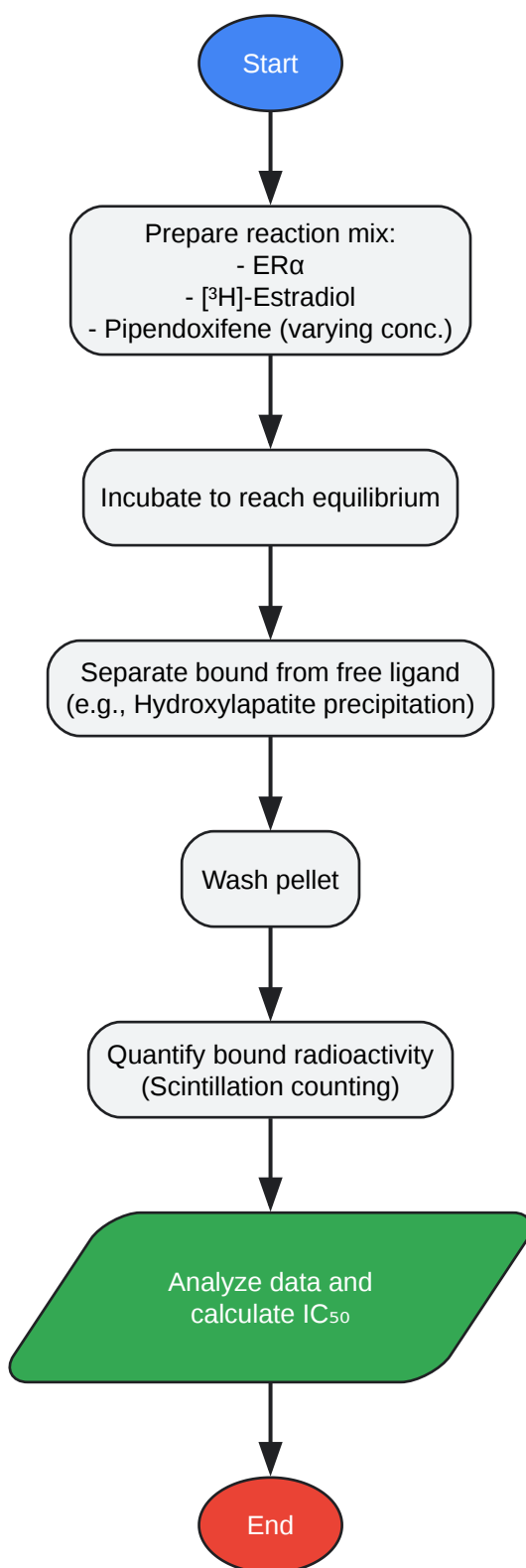
## Key Experimental Protocols

### Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

- Objective: To determine the  $IC_{50}$  value of pipendoxifene for  $ER\alpha$ .
- Materials:
  - Recombinant human  $ER\alpha$
  - Radioligand:  $[^3H]$ -17 $\beta$ -estradiol

- Test compound: **Pipendoxifene hydrochloride**
- Assay buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer)
- Hydroxylapatite slurry
- Scintillation fluid
- Procedure:
  - A constant concentration of recombinant ER $\alpha$  and [ $^3$ H]-17 $\beta$ -estradiol are incubated in the assay buffer.
  - Increasing concentrations of pipendoxifene are added to compete for binding.
  - The reaction is incubated to reach equilibrium.
  - The receptor-bound radioligand is separated from the free radioligand by adding a hydroxylapatite slurry, followed by centrifugation and washing.
  - The amount of bound radioactivity in the pellet is quantified by liquid scintillation counting.
  - The IC<sub>50</sub> value is calculated as the concentration of pipendoxifene that inhibits 50% of the specific binding of [ $^3$ H]-17 $\beta$ -estradiol.



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Workflow for ER Competitive Binding Assay.

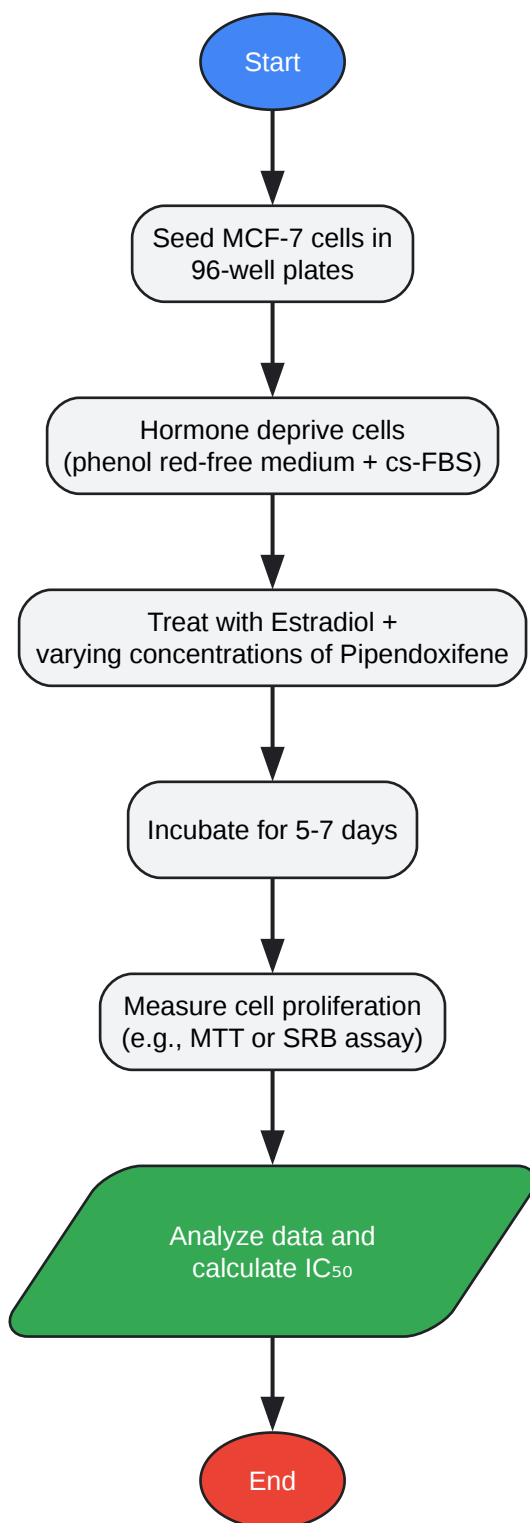
## MCF-7 Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of the estrogen-dependent MCF-7 breast cancer cell line.

- Objective: To determine the IC<sub>50</sub> value of pipendoxifene for inhibiting estrogen-stimulated cell growth.
- Materials:
  - MCF-7 cells
  - Culture medium (e.g., DMEM) with and without phenol red
  - Charcoal-stripped fetal bovine serum (cs-FBS)
  - 17 $\beta$ -estradiol
  - **Pipendoxifene hydrochloride**
  - Cell proliferation detection reagent (e.g., MTT, SRB, or ATP-based luminescence)
- Procedure:
  - MCF-7 cells are cultured in phenol red-free medium supplemented with cs-FBS to remove endogenous estrogens.
  - Cells are seeded into 96-well plates and allowed to attach.
  - The medium is replaced with fresh medium containing a constant, proliferation-stimulating concentration of 17 $\beta$ -estradiol.
  - Increasing concentrations of pipendoxifene are added to the wells.
  - The plates are incubated for a period of time (e.g., 5-7 days) to allow for cell proliferation.
  - Cell viability/proliferation is measured using a suitable assay (e.g., MTT assay, which measures mitochondrial activity).



- The  $IC_{50}$  value is calculated as the concentration of pipendoxifene that inhibits 50% of the estradiol-stimulated cell growth.



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